N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry Regioisomerism Hydrogen Bond Donor

N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 332101-62-9) is a synthetic small molecule (MW 343.83, C17H14ClN3OS) belonging to the 4-phenyl-1H-imidazol-2-ylthio acetamide class. It features a 3-chlorophenyl acetamide moiety linked via a thioether bridge to a 4-phenyl-1H-imidazole ring, a regioisomeric scaffold distinct from the more extensively studied 1-aryl-1H-imidazol-2-ylthio acetamide (ITA) series.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
CAS No. 332101-62-9
Cat. No. B2837327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS332101-62-9
Molecular FormulaC17H14ClN3OS
Molecular Weight343.83
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClN3OS/c18-13-7-4-8-14(9-13)20-16(22)11-23-17-19-10-15(21-17)12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21)(H,20,22)
InChIKeyVGTBUMZYVQMLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 332101-62-9): Core Structural Identity and Pharmacophore Class


N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 332101-62-9) is a synthetic small molecule (MW 343.83, C17H14ClN3OS) belonging to the 4-phenyl-1H-imidazol-2-ylthio acetamide class [1]. It features a 3-chlorophenyl acetamide moiety linked via a thioether bridge to a 4-phenyl-1H-imidazole ring, a regioisomeric scaffold distinct from the more extensively studied 1-aryl-1H-imidazol-2-ylthio acetamide (ITA) series [2]. The compound was deposited into the Oprea screening library (Oprea1_017273, Oprea1_038275) and is commercially available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide Cannot Be Replaced by Close Structural Analogs Without Experimental Verification


The 4-phenyl-1H-imidazol-2-ylthio acetamide scaffold presents a regioisomeric pharmacophore distinct from the 1-aryl-imidazole series, with the free imidazole NH serving as a hydrogen bond donor (HBD = 2) and a titratable group whose protonation state shifts within the physiologically relevant pKa range of 6.01–8.22 for the imidazole nitrogen [1]. In contrast, 1-aryl-1H-imidazole analogs lack this HBD capacity entirely, fundamentally altering target binding geometry and solubility profiles. The 3-chloro substituent on the N-phenyl ring further modulates lipophilicity (XLogP3 = 4.1) and electronic character compared to non-chlorinated or para-chloro regioisomers, parameters that directly influence membrane permeability and metabolic stability [2]. Proven class-level SAR from the N-aryl-2-arylthioacetamide series demonstrates that even minor substituent changes on the arylthio and acetamide moieties shift HIV-1 RT inhibitory activity across a >16-fold EC50 range (1.25–20.83 μM) [3], confirming that generic substitution without experimental validation carries substantial risk of activity loss.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide vs. Closest Analogs


Regioisomeric Scaffold Identity: 4-Phenyl-1H-Imidazole vs. 1-Aryl-1H-Imidazole Core Determines Hydrogen Bond Donor Capacity and Ionization State

The target compound bears a 4-phenyl-1H-imidazole core, retaining a free imidazole NH (hydrogen bond donor count = 2). The competing ITA (imidazole thioacetanilide) series, including the most potent HIV-1 NNRTIs 4a5 (EC50 = 0.18 μM) and 4a2 (EC50 = 0.20 μM), employs a 1-aryl-1H-imidazole scaffold where the imidazole NH is substituted, eliminating this HBD capability (HBD = 1) [1]. In related imidazole-thioacetamide compounds, the first protonation of the imidazole nitrogen occurs within pKa 6.01–8.22, meaning the ionization state of the 4-phenyl-1H-imidazole NH varies significantly across physiological pH and subcellular compartments, a property absent in the 1-aryl series [2]. This regioisomeric difference fundamentally alters both target binding pharmacophore geometry and pH-dependent solubility/partitioning behavior.

Medicinal Chemistry Regioisomerism Hydrogen Bond Donor

Lipophilicity and Drug-Likeness Profile vs. 2,3-Dimethylphenyl Analog (CAS 312278-95-8)

The target compound (XLogP3 = 4.1, MW = 343.83) exhibits higher computed lipophilicity than its closest commercially available 4-phenyl-1H-imidazole analog, N-(2,3-dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 312278-95-8; MW = 337.40, XLogP ~3.7 estimated by fragment-based addition) [1]. The 3-chloro substituent contributes approximately +0.4 log units compared to the 2,3-dimethyl substitution pattern, a difference that translates to roughly 2.5-fold higher predicted membrane partitioning under equilibrium conditions. Both compounds satisfy Lipinski's Rule of 5 (MW < 500; XLogP < 5; HBD < 5; HBA < 10), but the target compound's higher XLogP positions it closer to the optimal lipophilicity window (XLogP 3–5) for cell-permeable probe molecules [1]. Additionally, the electron-withdrawing 3-chloro group reduces the aniline-like basicity of the acetamide nitrogen compared to the electron-donating 2,3-dimethyl analog, potentially reducing CYP450-mediated N-dealkylation liability [2].

Physicochemical Property Lipinski Rule of 5 ADME Prediction

Class-Level HIV-1 NNRTI Activity: SAR Framework for N-Aryl-2-arylthioacetamide Series Predicts Micromolar Potency Window

While no direct HIV-1 inhibition data are published for the target compound, the N-aryl-2-arylthioacetamide class has been systematically evaluated against HIV-1 (IIIB) replication in MT-4 cell cultures, yielding EC50 values between 1.25 and 20.83 μM across the compound series [1]. Within this class, the arylthio moiety is the dominant driver of antiviral activity: 1H-benzo[d]imidazole substitution at the arylthio position strongly improves potency compared to phenyl or imidazole thiols [1]. In a closely related but regioisomeric ITA series (1-aryl-1H-imidazol-2-ylthio), compounds 4a5 (EC50 = 0.18 μM) and 4a2 (EC50 = 0.20 μM) outperformed both the lead compound L1 (EC50 = 2.053 μM) and clinical reference drugs nevirapine and delavirdine [2]. The target compound combines the 4-phenyl-1H-imidazol-2-ylthio arylthio motif (which retains an H-bond-donating NH absent in the ITA series) with a 3-chlorophenyl acetamide group, a substitution pattern that in the broader N-aryl-2-arylthioacetamide SAR is associated with intermediate lipophilicity and electron-withdrawing character favorable for NNRTI binding pocket complementarity [1].

HIV-1 NNRTI Antiviral Activity Structure-Activity Relationship

Cysteine-Reactive Warhead Potential: Positioning vs. EGFR-Targeted Imidazol-2-ylthioacetamide 16

The imidazol-2-ylthioacetamide motif has been validated as a tunable cysteine-reactive warhead in EGFR inhibitor design. Compound 16 (2-((1H-imidazol-2-yl)thio)-N-(4-(phenylamino)quinazolin-6-yl)acetamide) demonstrated that the imidazol-2-ylthio leaving group produces long-lasting inhibition of wild-type EGFR autophosphorylation in A549 cells and inhibits proliferation of gefitinib-resistant H1975 cells (EGFR L858R/T790M) at low micromolar concentrations, while showing negligible reactivity with free cysteine in solution [1]. The target compound differs from 16 in two critical respects: (i) it bears a 4-phenyl substituent on the imidazole ring that electronically modulates the thioether leaving group propensity, and (ii) its N-(3-chlorophenyl)acetamide recognition element targets a different chemical space than the N-(4-(phenylamino)quinazolin-6-yl) group, suggesting potential for distinct kinase selectivity profiles. In the BACE1 inhibitor series (2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides), the most potent analog 41 achieved IC50 = 4.6 μM against BACE1 with high predicted BBB permeability and low cellular cytotoxicity [2], demonstrating that the 2-thioimidazole acetamide scaffold is compatible with CNS drug-like properties.

EGFR Inhibition Covalent Inhibitor Cysteine Reactivity

Purity, QC Documentation, and Reproducibility: Vendor Batch Data vs. Uncharacterized Analogs

Commercial availability of the target compound is documented at 97% purity (standard grade) with batch-specific QC certificates including NMR, HPLC, and GC analyses provided by Bidepharm (Cat. BD594550) . In contrast, many structurally analogous 4-phenyl-1H-imidazol-2-ylthio acetamides (e.g., the 2,3-dimethylphenyl analog CAS 312278-95-8, the 6-fluorobenzothiazol-2-yl analog CAS 731781-11-6) are listed by vendors without published purity specifications or available COA documentation . The target compound benefits from orthogonal identity confirmation: PubChem CID 856404 with validated InChIKey (VGTBUMZYVQMLDS-UHFFFAOYSA-N), MDL number MFCD01817534, and consistent SMILES across databases, reducing the risk of structural misassignment [1]. For procurement decisions in reproducible research, the availability of multi-method QC documentation (NMR + HPLC + GC) represents a verifiable quality metric that directly impacts inter-laboratory reproducibility of biological assay results.

Chemical Purity Quality Control Reproducibility

Oprea Screening Library Provenance and Drug-Likeness for Probe Discovery

The compound is represented in the Oprea chemical library under two entries (Oprea1_017273 and Oprea1_038275), confirming its selection for diversity-oriented screening collections based on computed drug-likeness parameters [1]. The Oprea library is a computationally curated set of compounds selected for lead-like and drug-like properties distinct from traditional Lipinski-compliant sets, emphasizing structural diversity and biological relevance. The target compound's computed descriptors (MW = 343.83, XLogP3 = 4.1, HBD = 2, HBA = 3, RotBonds = 5, TPSA ≈ 57 Ų estimated) place it within the lead-like chemical space (MW 300–400, XLogP 3–5) considered optimal for hit-to-lead optimization [1]. In contrast, the BACE1-optimized analog 41 (from the same 2-thioimidazole acetamide class) has progressed to affinity (KD), BBB permeability, and cytotoxicity profiling, providing a roadmap for advanced characterization of compounds bearing this scaffold [2]. The Oprea library provenance signals that the compound has passed computational filters for undesirable substructures and is pre-vetted for screening collection inclusion, reducing the risk of pan-assay interference compounds (PAINS).

Chemical Biology Screening Library Drug-Likeness

Recommended Application Scenarios for N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide Based on Differentiated Evidence


HIV-1 NNRTI Hit-Finding and Scaffold-Hopping Campaigns

The target compound serves as a regioisomeric scaffold-hop starting point relative to 1-aryl-1H-imidazol-2-ylthio ITA series NNRTIs (4a5, EC50 = 0.18 μM; 4a2, EC50 = 0.20 μM) [1]. Its 4-phenyl-1H-imidazole core provides a free NH hydrogen bond donor absent in the ITA series, enabling exploration of novel hydrogen bond interactions within the NNRTI binding pocket. The N-aryl-2-arylthioacetamide class SAR (EC50 = 1.25–20.83 μM against HIV-1 IIIB in MT-4 cells) [2] provides a quantitative baseline for expected potency, while the 3-chloro substituent offers a metabolic stability advantage over non-halogenated analogs. Procure this compound for HIV-1 RT biochemical and cell-based screening where scaffold novelty is prioritized over pre-optimized potency.

Covalent Warhead Development for Kinase Drug Discovery

The imidazol-2-ylthioacetamide motif has been validated as a low-reactivity cysteine-targeting warhead in EGFR inhibitor 16, which achieved long-lasting EGFR inhibition in A549 and H1975 cells at low micromolar concentrations with negligible off-target cysteine reactivity [3]. The target compound extends this warhead platform by introducing a 4-phenyl substituent on the imidazole ring, which electronically tunes the thioether leaving group potential. Combined with the N-(3-chlorophenyl)acetamide recognition element, this compound is suited for screening against cysteine-dependent kinases (e.g., EGFR, BTK, HER2) where tunable covalent inhibition and kinase selectivity profiling are primary objectives.

Chemical Probe for Cellular Target Engagement Studies Requiring Documented Purity and QC Traceability

The compound's 97% purity with multi-method QC (NMR, HPLC, GC) from Bidepharm (Cat. BD594550) makes it suitable for cellular assay workflows where impurity-driven false positives are a critical concern. The orthogonal identity verification (PubChem CID 856404, InChIKey VGTBUMZYVQMLDS-UHFFFAOYSA-N, MDL MFCD01817534) [4] supports reproducible procurement across laboratories. Its computed drug-likeness profile (XLogP3 = 4.1, MW = 343.83, Lipinski-compliant) and absence of PAINS alerts (Oprea library vetted) reduce the risk of non-specific cellular effects, making it appropriate for phenotypic screening and chemical biology probe studies where compound identity confidence is paramount.

CNS Penetration Feasibility Studies Leveraging BACE1-Class BBB Permeability Data

Close structural analogs within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide class (e.g., analog 41) have demonstrated high predicted BBB permeability alongside BACE1 inhibitory activity (IC50 = 4.6 μM) and low cellular cytotoxicity [5]. The target compound shares the 2-thioimidazole acetamide core scaffold and imidazole NH hydrogen bond donor that are associated with CNS penetration in this series. With its computed physicochemical properties within CNS drug-like space (MW = 343.83, XLogP = 4.1, HBD = 2, TPSA ~57 Ų), the compound is a candidate for CNS target screening cascades, particularly for neurodegenerative disease targets such as BACE1 where scaffold-based BBB permeability has been experimentally validated.

Quote Request

Request a Quote for N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.